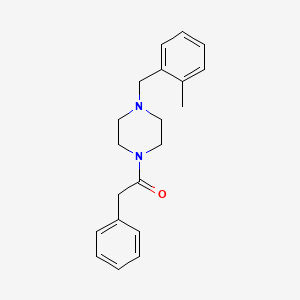![molecular formula C14H12ClN3OS B5700757 4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell development and function. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide targets JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling pathways of these cytokines, which are important for immune cell development and function. This leads to a reduction in the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce the activity of T cells and B cells in preclinical and clinical studies. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to a reduction in tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to block the downstream signaling pathways of multiple cytokines. However, this compound also has several limitations, including its potential for off-target effects and its potential for inducing immunosuppression, which can lead to an increased risk of infections.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, including:
1. Investigating the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK3 inhibitors that have fewer off-target effects and a lower risk of inducing immunosuppression.
3. Investigating the potential use of this compound in combination with other immunomodulatory agents, such as TNF-α inhibitors and glucocorticoids.
4. Investigating the long-term safety and efficacy of this compound in clinical trials.
5. Investigating the potential use of this compound in the treatment of other inflammatory conditions, such as graft-versus-host disease and transplant rejection.
Synthesemethoden
The synthesis of 4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-amino-5-methylpyridine to form 4-chloro-3-nitro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, which is subsequently reduced with palladium on carbon to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were refractory to other treatments. In addition, this compound has been shown to be effective in reducing the severity of psoriasis and inflammatory bowel disease in preclinical studies.
Eigenschaften
IUPAC Name |
4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVMMGFPXZAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)


![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
